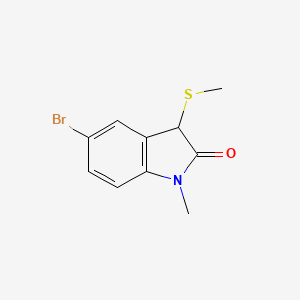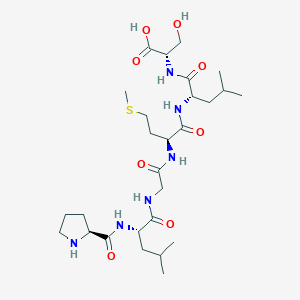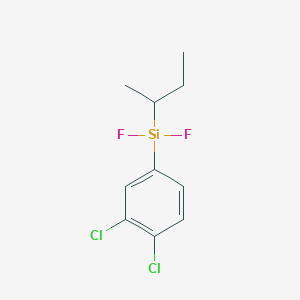
5-Bromo-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in many natural products and pharmaceuticals. This particular compound features a bromine atom, a methyl group, and a methylsulfanyl group attached to the indole core, making it a unique and interesting molecule for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one typically involves the bromination of 1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: 1-Methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Bromo-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and methylsulfanyl groups can influence its binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
- 5-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole
- 5-Bromo-1-methyl-3-(methylsulfanyl)-1H-1,2,4-triazole
Uniqueness
5-Bromo-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one is unique due to the presence of both a bromine atom and a methylsulfanyl group on the indole core. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
919348-92-8 |
|---|---|
Formule moléculaire |
C10H10BrNOS |
Poids moléculaire |
272.16 g/mol |
Nom IUPAC |
5-bromo-1-methyl-3-methylsulfanyl-3H-indol-2-one |
InChI |
InChI=1S/C10H10BrNOS/c1-12-8-4-3-6(11)5-7(8)9(14-2)10(12)13/h3-5,9H,1-2H3 |
Clé InChI |
WQAHQIBWFZGFMF-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)Br)C(C1=O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazole](/img/structure/B12618567.png)

![3-(2-bromophenoxy)-7-[2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B12618596.png)
![N-[4-(4-Fluorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12618598.png)
![5-bromo-2-chloro-N-[2-(methyloxy)phenyl]-4-pyrimidinamine](/img/structure/B12618601.png)





![(3R,3'S,5'R)-5'-(2-amino-2-oxoethyl)-5-chloro-N-(4-methoxyphenyl)-7-methyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-3'-carboxamide](/img/structure/B12618637.png)
![4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B12618638.png)
